2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Regiochemistry Hydrogen bonding Scaffold design

Chiral, quaternary-substituted pyrrolidine HCl salt featuring a tertiary C-3 hydroxyl and cyanomethyl side chain. Validated core scaffold for integrin α5β1 (Zischinsky 2010) and USP30 inhibitor programs (Mission Therapeutics). Dual orthogonal derivatization handles (free NH, tertiary OH) enable systematic SAR—not achievable with des-hydroxy (CAS 152400-87-8) or N-substituted (CAS 857637-01-5) regioisomers. Crystalline solid ensures reproducible dispensing for parallel synthesis and FBDD screening (TPSA 56.05 Ų, LogP 0.05). ≥98% purity, store at 2–8°C.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62
CAS No. 1909313-98-9
Cat. No. B2650432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
CAS1909313-98-9
Molecular FormulaC6H11ClN2O
Molecular Weight162.62
Structural Identifiers
SMILESC1CNCC1(CC#N)O.Cl
InChIInChI=1S/C6H10N2O.ClH/c7-3-1-6(9)2-4-8-5-6;/h8-9H,1-2,4-5H2;1H
InChIKeyIMTGIQRMAXEVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS 1909313-98-9): Procurement-Relevant Chemical Identity & Scaffold Profile


2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS 1909313-98-9) is a chiral, quaternary-substituted pyrrolidine building block bearing a hydroxyl group and acetonitrile side chain at the pyrrolidine 3-position, supplied as the hydrochloride salt with molecular formula C₆H₁₁ClN₂O and molecular weight 162.62 g/mol . The compound belongs to the broader class of 3-hydroxypyrrolidine derivatives, a scaffold independently validated as a selective inhibitor class for integrin α5β1 and explored as a key intermediate for dipeptidyl peptidase-4 (DPP-4) and ubiquitin-specific peptidase 30 (USP30) targeting programs [1][2]. Its structural signature—a tertiary alcohol at the pyrrolidine 3-carbon with a cyanomethyl appendage—creates a distinct reactivity and pharmacophoric profile that is not interchangeable with N-substituted or des-hydroxy analogs commonly stocked in compound libraries .

Why Generic Substitution of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride Fails: Critical Regiochemical and Functional Group Differentiation


The pyrrolidine-acetonitrile chemical space contains several closely related analogs that differ in the position of acetonitrile attachment (C-3 vs. N-1), the presence or absence of the 3-hydroxyl group, and the choice of free base vs. salt form. These structural distinctions produce measurable differences in molecular weight, hydrogen-bonding capacity, topological polar surface area (TPSA), lipophilicity (LogP), and physical handling properties that directly affect synthetic utility, downstream derivatization chemistry, and pharmacological relevance . Procurement of a generic pyrrolidine-acetonitrile—without verification of the C-3 quaternary hydroxyl substitution pattern—can introduce a structurally distinct regioisomer that alters the steric environment at the ring attachment point, modifies hydrogen-bond donor/acceptor topology, and may be incompatible with stereochemically defined synthetic routes that depend on the unique tertiary alcohol geometry of the target compound .

Product-Specific Quantitative Differentiation Evidence for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS 1909313-98-9)


Evidence 1: Regiochemical Differentiation—C-3 Quaternary vs. N-1 Substitution Alters Hydrogen-Bond Topology and Steric Profile

The target compound features the acetonitrile moiety covalently linked to the pyrrolidine C-3 carbon, generating a quaternary center bearing both the nitrile and a hydroxyl group. In contrast, the common comparator 2-(3-hydroxypyrrolidin-1-yl)acetonitrile (CAS 857637-01-5) is an N-substituted regioisomer in which the acetonitrile is attached to the pyrrolidine nitrogen, while the hydroxyl group resides on the ring carbon. This regiochemical difference is evidenced by distinct SMILES strings: N#CCC1(O)CNCC1.Cl (target) vs. N#CCN1CCC(O)C1 (N-substituted analog) . Computed molecular properties further differentiate the two: the target compound has a predicted TPSA of 56.05 Ų, LogP of 0.04628, 2 hydrogen bond donors, and 3 acceptors, while the N-substituted analog has a distinct hydrogen-bond configuration due to the tertiary amine being engaged in the acetonitrile linkage rather than remaining as a free secondary amine .

Regiochemistry Hydrogen bonding Scaffold design

Evidence 2: Molecular Weight and Hydrogen-Bond Capacity Differentiation vs. Des-Hydroxy Analog (CAS 152400-87-8)

2-(Pyrrolidin-3-yl)acetonitrile hydrochloride (CAS 152400-87-8) is the direct des-hydroxy analog of the target compound. The sole structural difference is the absence of the tertiary hydroxyl at the pyrrolidine 3-position. This single-oxygen-atom difference produces quantifiable changes: the target compound has a molecular weight of 162.62 g/mol vs. 146.62 g/mol for the des-hydroxy analog, representing a ΔMW of +16.00 g/mol (exactly one oxygen atom) . More critically, the target compound possesses two hydrogen bond donors (the protonated pyrrolidine NH and the tertiary OH) vs. one for the des-hydroxy analog, and three hydrogen bond acceptors vs. two, enabling a more complex hydrogen-bonding network in protein-ligand interactions or supramolecular assembly . The SMILES comparison directly reveals the structural basis: N#CCC1(O)CNCC1.Cl (target) vs. N#CCC1CNCC1.Cl (des-hydroxy), confirming the target's unique quaternary carbon bearing both hydroxyl and cyanomethyl groups .

Hydrogen bonding Molecular recognition Fragment-based drug design

Evidence 3: Hydrochloride Salt Form Provides Documented Stability Advantages Over the Free Base (CAS 1528010-57-2)

The target compound is supplied as the hydrochloride salt (CAS 1909313-98-9), which offers distinct handling and storage advantages over the corresponding free base, 2-(3-hydroxypyrrolidin-3-yl)acetonitrile (CAS 1528010-57-2). Vendor technical specifications for the HCl salt mandate storage at 2–8°C sealed in dry conditions, with room-temperature shipping stability . In contrast, the free base is a predicted oil (density 1.135 g/cm³, boiling point 311.1°C predicted) with no established long-term solid-state stability data . The hydrochloride form converts the compound into a crystalline solid that can be accurately weighed and aliquoted under standard laboratory conditions, eliminating the handling difficulties associated with free-base oils or hygroscopic materials . Commercial availability data reinforce this practical advantage: the HCl salt is stocked by multiple vendors (Biosynth, Chemscene, CymitQuimica, Leyan) with defined purity specifications (≥98%), whereas the free base has more limited commercial representation .

Salt selection Stability Long-term storage

Evidence 4: Scaffold-Validated Relevance—3-Hydroxypyrrolidine Core as a Privileged Pharmacophore for Integrin α5β1 and USP30 Inhibition

The 3-hydroxypyrrolidine scaffold—the core structural motif of the target compound—has been independently identified and validated as a selective inhibitor class for two distinct therapeutic targets. Zischinsky et al. (2010) reported that the 3-hydroxypyrrolidine scaffold (designated 'scaffold 1') functions as a new and selective integrin α5β1 inhibitor class, with optimized derivatives achieving high integrin α5β1 binding affinities, low systemic clearances, and long terminal half-lives in male Wistar rats [1]. Separately, the cyanopyrrolidine scaffold—accessible through further N-cyanation of the target compound's free pyrrolidine amine—has been patented by Mission Therapeutics Ltd. as a core chemotype for USP30 deubiquitinase inhibitors, with applications in mitochondrial dysfunction and cancer [2]. The target compound's unique combination of a free pyrrolidine NH (available for N-functionalization) and a tertiary C-3 hydroxyl (available for O-derivatization) provides two orthogonal diversification handles, making it a strategically advantageous starting point relative to analogs where one of these positions is blocked or absent [1][2].

Integrin antagonism Deubiquitinase inhibition Scaffold-based drug design

Evidence 5: Purity Specification and Vendor Sourcing Benchmarking vs. Closest Analogs

The target compound is offered at a minimum purity of ≥98% by two independent vendors (Chemscene Cat. CS-0613958; Leyan Product No. 1684630) . In comparison, the des-hydroxy analog 2-(pyrrolidin-3-yl)acetonitrile hydrochloride (CAS 152400-87-8) is listed at minimum purity specifications ranging from 95% (AKSci) to ≥98% (Chemscene), with several vendors defaulting to 95–97% ranges . The N-substituted regioisomer 2-(3-hydroxypyrrolidin-1-yl)acetonitrile (CAS 857637-01-5) carries a minimum purity of 95% at AKSci, and its CymitQuimica listing is marked as a 'Discontinued product,' indicating supply chain fragility for this specific comparator . The target compound's consistent ≥98% purity specification across multiple vendors provides procurement certainty for applications requiring high-fidelity analytical baselines (e.g., NMR reference standards, quantitative biological assays, or GMP-adjacent intermediate synthesis).

Quality control Purity specification Procurement

Best-Fit Research and Industrial Application Scenarios for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride (CAS 1909313-98-9)


Scenario 1: Integrin α5β1 Antagonist Lead Optimization—Scaffold-Based Medicinal Chemistry

The 3-hydroxypyrrolidine scaffold has been independently validated by Zischinsky et al. (2010) as a selective integrin α5β1 inhibitor class [1]. The target compound provides the core scaffold with two orthogonal derivatization handles: the free pyrrolidine NH for N-acylation/sulfonylation and the tertiary C-3 hydroxyl for O-alkylation or esterification. This dual-functionalization capability makes it a versatile intermediate for systematic SAR exploration around the integrin α5β1 pharmacophore. The HCl salt form ensures reproducible solid dispensing for parallel synthesis workflows. Procurement of this compound is justified when the research objective is to generate focused libraries around the 3-hydroxypyrrolidine core, as the des-hydroxy analog (CAS 152400-87-8) lacks the hydroxyl interaction critical for integrin α5β1 selectivity and the N-substituted regioisomer (CAS 857637-01-5) precludes N-functionalization [1].

Scenario 2: USP30 Deubiquitinase Inhibitor Development—Cyanopyrrolidine Chemotype Access

Mission Therapeutics Ltd. has patented 1-cyano-pyrrolidine derivatives as USP30 inhibitors for applications in cancer and mitochondrial dysfunction [2]. The target compound's free pyrrolidine secondary amine can be directly converted to the N-cyano moiety via established cyanogen bromide or related methodologies, providing entry into the patented cyanopyrrolidine chemotype space. The C-3 tertiary hydroxyl simultaneously serves as a diversification point for optimizing USP30 isoform selectivity and pharmacokinetic properties. In this application, the target compound offers a strategic advantage over N-substituted analogs (which cannot be N-cyanated) and des-hydroxy analogs (which lack the hydrogen-bonding handle for S2′ pocket interactions within the USP30 active site) [2].

Scenario 3: Chiral Building Block for Quaternary Pyrrolidine-Derived Fragment Libraries

The C-3 quaternary center bearing differentiated substituents (hydroxyl, cyanomethyl, and unsubstituted methylene) constitutes a three-dimensional fragment topology that is underrepresented in traditional sp²-rich fragment collections. The target compound's physical properties—TPSA 56.05 Ų, LogP 0.04628, MW 162.62 g/mol, 1 rotatable bond—place it within lead-like chemical space suitable for fragment-based drug discovery (FBDD) . The hydrochloride salt enables accurate gravimetric dispensing into 96- or 384-well plates for fragment screening at defined DMSO stock concentrations. Procurement is indicated when building a fragment library enriched in three-dimensional, sp³-rich, chiral pyrrolidine scaffolds that expand chemical diversity beyond planar heterocycles.

Scenario 4: Process Chemistry and Route Scouting for Multi-Kilogram Intermediate Supply

For medicinal chemistry programs advancing toward preclinical development, the target compound offers a defined purity specification (≥98% across multiple vendors) and multi-vendor sourcing with documented lead times (Biosynth: 3–4 weeks for non-stock sizes) . The crystalline HCl salt form facilitates storage (2–8°C, sealed dry), eliminates the need for cold-chain shipping, and simplifies quality control release testing (e.g., HPLC purity, Karl Fischer titration, NMR identity). These procurement attributes support cost-effective route scouting and kilogram-scale intermediate supply for programs that have validated the 3-hydroxypyrrolidine scaffold as a critical pharmacophoric element and require reliable, high-purity starting material for GLP toxicology batch synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.